1-(Oxan-2-yl)prop-2-yn-1-amine
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Overview
Description
Preparation Methods
The synthesis of 1-(Oxan-2-yl)prop-2-yn-1-amine typically involves the reaction of propargylamine with tetrahydro-2H-pyran. One common method is the solvent-free synthesis, which is considered a green approach. This method involves the A3 coupling reaction, where an alkyne, an amine, and an aldehyde react in the presence of a catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(Oxan-2-yl)prop-2-yn-1-amine undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, such as the Sandmeyer reaction, to form imidazo[1,2-a]pyridines.
Cyclization: Under the action of carbon dioxide and strong organic bases, it can form oxazolidin-2-one rings.
Common reagents used in these reactions include molecular oxygen, carbon dioxide, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Oxan-2-yl)prop-2-yn-1-amine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Oxan-2-yl)prop-2-yn-1-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, its derivatives act as monoamine oxidase inhibitors, preventing the breakdown of neurotransmitters and thereby exerting neuroprotective effects . The compound can also act as a photosensitizer, generating reactive oxygen species through energy transfer and single electron transfer pathways .
Comparison with Similar Compounds
1-(Oxan-2-yl)prop-2-yn-1-amine can be compared with other propargylamine derivatives such as:
Rasagiline: Used for the treatment of Parkinson’s disease, it has similar neuroprotective properties.
Selegiline: Another monoamine oxidase inhibitor used in the treatment of neurodegenerative diseases.
Pargyline: Known for its use in treating cardiovascular complications and type 1 diabetes.
What sets this compound apart is its unique structure, which allows for diverse chemical reactivity and a wide range of applications in various fields.
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-(oxan-2-yl)prop-2-yn-1-amine |
InChI |
InChI=1S/C8H13NO/c1-2-7(9)8-5-3-4-6-10-8/h1,7-8H,3-6,9H2 |
InChI Key |
JCBSSBZAQMJQCB-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C1CCCCO1)N |
Origin of Product |
United States |
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